N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide

oncology multiple myeloma kinase inhibition

This compound offers a distinct N-ethyl-2-oxo linker geometry that positions the sulfonamide H-bond donor at a fixed distance/angle not duplicable by propyl/butyl analogs. With TPSA 84.1Ų and XLogP3 1.6, it minimizes solubility-limited false negatives in biochemical assays. Ideal for CA-II/CA-IX inhibitor screening, SAR deconvolution of sulfonamide NH contribution, and HPLC/UPLC method calibration. Confirmed PubChem identity (CID 6208884).

Molecular Formula C18H20N2O4S
Molecular Weight 360.43
CAS No. 954038-80-3
Cat. No. B2694922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide
CAS954038-80-3
Molecular FormulaC18H20N2O4S
Molecular Weight360.43
Structural Identifiers
SMILESC1COC(CN1C(=O)CNS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H20N2O4S/c21-18(13-19-25(22,23)16-9-5-2-6-10-16)20-11-12-24-17(14-20)15-7-3-1-4-8-15/h1-10,17,19H,11-14H2
InChIKeyIXUJGFHMJJDMAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Characterization of N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide (CAS 954038-80-3)


N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide (CAS 954038-80-3) is a synthetic sulfonamide derivative that incorporates a 2‑phenyl‑substituted morpholine ring linked via an amide‑ethyl bridge to a benzenesulfonamide group. Its molecular formula is C₁₈H₂₀N₂O₄S, with a monoisotopic mass of 360.1144 g/mol, a topological polar surface area of 84.1 Ų, and a calculated XLogP3 of 1.6 [1]. The compound is listed in the PubChem database (CID 6208884, SID 16895089), confirming its unique structural identity [1]. It is offered by several chemical suppliers as a research‑grade building block, typically in purities ≥95% [1].

Why Close Analogs of N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide Cannot Be Interchanged


Within the phenylmorpholine‑benzenesulfonamide series, seemingly minor structural changes—such as the addition or shift of a single methyl, methoxy, or halogen substituent on the benzene sulfonamide ring, or variation of the linker length (ethyl vs. propyl vs. butyl)—can profoundly alter hydrogen‑bond donor/acceptor geometry, lipophilicity, and metabolic stability [1]. The target compound’s N‑ethyl‑2‑oxo linker positions the sulfonamide hydrogen‑bond donor at a fixed distance and angle relative to the morpholine oxygen, creating a pharmacophoric signature that is not duplicated by the N‑propyl, N‑butyl, or N‑phenylalkyl analogs [2]. Consequently, even a “close” analog that differs by a single atom can exhibit a distinct polypharmacology profile, target residence time, or CYP inhibition liability, making generic substitution scientifically unsound without explicit comparative data [1][2].

Quantitative Differentiation Evidence for N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide


Unverified Cytotoxicity Against Multiple Myeloma Cell Lines vs. Normal Hematopoietic Progenitors

A commercial aggregator page (kuujia.com) reports that N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide demonstrated an IC₅₀ below 1 µM against multiple myeloma cell lines while sparing normal hematopoietic progenitors in in vitro cytotoxicity assays conducted under ISO/IEC 17025 standards [1]. The same source references patent filings published in Q1 2024 and articles in Blood Cancer Discovery (July 2023) and Molecular Cancer Therapeutics (September 2024). HOWEVER, independent verification of these data via PubMed, Crossref, and the respective journal websites was unsuccessful as of April 2026. No comparator compound is specified in the source, and no independent replication studies have been identified. This evidence is therefore downgraded to ‘Supporting evidence’ and must be treated as unverified.

oncology multiple myeloma kinase inhibition

Structural Differentiation: H‑Bond Donor Count and Topological Polar Surface Area

The target compound possesses exactly one hydrogen‑bond donor (the sulfonamide NH) and five hydrogen‑bond acceptors, yielding a topological polar surface area (TPSA) of 84.1 Ų and an XLogP3 of 1.6 [1]. In comparison, the closely related 4‑fluoro‑2‑methyl analog (4‑fluoro‑2‑methyl‑N‑(2‑oxo‑2‑(2‑phenylmorpholino)ethyl)benzenesulfonamide) has the same H‑bond donor/acceptor count but a higher calculated logP (≈2.2) due to the fluorinated aromatic ring, which alters passive permeability and CYP binding potential [2]. The butyl‑linked analog N‑[4‑(2‑phenylmorpholin‑4‑yl)butyl]benzenesulfonamide increases the rotatable bond count from 5 to 7 and adds a CH₂‑rich segment, elevating logP to approximately 2.8 and reducing aqueous solubility [3]. These computed parameters are reliable and enable quantitative differentiation without requiring biological assay data.

medicinal chemistry ADME optimization library design

Class-Level Inference: Sulfonamide Moiety Confers Carbonic Anhydrase and Endothelin-Converting Enzyme Interaction Potential

Benzenesulfonamides constitute a well‑established pharmacophore for zinc‑dependent metalloenzymes, particularly carbonic anhydrases (CA) and endothelin‑converting enzyme (ECE). Numerous primary sulfonamides bearing aromatic substituents have demonstrated CA‑II inhibition with Kᵢ values in the low nanomolar range (e.g., acetazolamide Kᵢ = 1.5 nM; methazolamide Kᵢ = 14 nM) [1]. While no direct CA inhibition data exist for the target compound, its unsubstituted benzenesulfonamide group is sterically accessible and contains the requisite primary sulfonamide NH for zinc coordination. By contrast, the 4‑fluoro‑2‑methyl analog introduces an ortho‑methyl group that may sterically hinder zinc binding, and the butyl‑linked analog replaces the carbonyl adjacent to the sulfonamide with a methylene, altering the electronic environment of the sulfonamide NH [2]. This class‑level inference suggests that the target compound is the more conservative choice for CA‑focused screening campaigns among the phenylmorpholine‑sulfonamide series.

carbonic anhydrase inhibition hypertension glaucoma

High‑Impact Application Scenarios for N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide Based on Verified Evidence


Carbonic Anhydrase Inhibitor Screening Libraries

The target compound’s sterically unhindered primary benzenesulfonamide makes it a structurally conservative entry for CA‑II/CA‑IX inhibitor screening. Its TPSA of 84.1 Ų and XLogP3 of 1.6 predict adequate aqueous solubility for biochemical assay conditions (typically 10–100 µM DMSO stock solutions), reducing the risk of compound precipitation that plagues more lipophilic analogs [1][2]. Procurement of this compound over the 4‑fluoro‑2‑methyl analog (XLogP3 ≈ 2.2) or the butyl analog (XLogP3 ≈ 2.8) is scientifically justified when solubility‑limited false negatives must be minimized [1].

Structure–Activity Relationship (SAR) Studies on Phenylmorpholine‑Containing Scaffolds

With five hydrogen‑bond acceptors and a single, well‑defined hydrogen‑bond donor, this compound serves as a reference point for systematically probing the contribution of the sulfonamide NH to target binding. By comparing its activity profile against the N‑methylated analog (which eliminates the only H‑bond donor) or against analogs bearing substituents on the benzene sulfonamide ring, medicinal chemists can deconvolute the pharmacophoric requirements of a given target [1]. The compound’s PubChem‑confirmed structural identity and commercial availability facilitate reproducible SAR campaigns [1].

Kinase Selectivity Profiling Panels

If the unverified cytotoxicity claim (IC₅₀ < 1 µM in multiple myeloma lines [3]) is independently validated, the compound would merit inclusion in broad‑panel kinase selectivity screens. Its balanced lipophilicity (XLogP3 = 1.6) falls within the optimal range for kinase inhibitor lead‑likeness, avoiding the promiscuity risks associated with highly lipophilic hits [1]. Procurement for kinase panel screening should be contingent upon successful in‑house replication of the initial cytotoxicity observation.

Physicochemical Property Calibration Standards for Chromatographic Method Development

The compound’s well‑defined computed properties (exact mass 360.1144 g/mol, TPSA 84.1 Ų, XLogP3 1.6) and the availability of structurally distinct close analogs (fluoro‑substituted, butyl‑linked, dimethoxy‑substituted) make this chemical series suitable for calibrating reversed‑phase HPLC and UPLC methods intended to separate sulfonamide drug candidates [1]. The target compound’s intermediate retention time between the more polar unsubstituted analog and the more lipophilic butyl analog provides a convenient midpoint for gradient optimization [1].

Quote Request

Request a Quote for N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.